molecular formula C10H12BNO3 B14044730 [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

Cat. No.: B14044730
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-BENRWUELSA-N
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Description

[(1Z)-1-Methoxyimino-2,3-dihydroinden-5-yl]boronic acid is an aromatic boronic acid derivative featuring a fused bicyclic indene core substituted with a methoxyimino group at the 1-position and a boronic acid moiety at the 5-position. Boronic acids are renowned for their reversible diol-binding capacity, enabling roles in enzyme inhibition, cancer therapy, and diagnostics .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

InChI

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10-

InChI Key

UVWBADYWXYEXEE-BENRWUELSA-N

Isomeric SMILES

B(C1=CC2=C(C=C1)/C(=N\OC)/CC2)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid typically involves the reaction of a suitable boronic ester with an appropriate precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology

In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are used in the design of drugs that target specific enzymes or proteins, particularly in cancer treatment .

Industry

In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid group, which can bind to diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis .

Comparison with Similar Compounds

Core Scaffold Variations

  • Dihydroindenyl Systems: Compared to FA-2779 (1-oxo-substituted dihydroindenyl boronic acid), the methoxyimino group in the target compound introduces a steric and electronic perturbation. The oxime ether may enhance stability or alter binding kinetics relative to the ketone in FA-2779 .
  • Fused Aromatic Systems: Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids () exhibit antiproliferative activity, suggesting that extended aromatic systems improve cytotoxicity.

Substituent Effects

  • Methoxyimino vs. Hydroxyl/Triazole: The methoxyimino group differs from hydroxyl (e.g., 6-hydroxynaphthalen-2-yl boronic acid, ) or triazole substituents (e.g., 1-amido-2-triazolylethaneboronic acid, ). Triazole analogs show enhanced β-lactamase inhibition, while hydroxyl groups improve solubility and target engagement .
  • Meta- vs. Ortho-Substitution: Meta-substituted aryl boronic acids (e.g., compound 4 in ) exhibit superior inhibition of R39 enzymes (IC₅₀: 20–30 µM) compared to ortho-substituted analogs. The 5-position boronic acid in the target compound may mimic meta-substitution in monocyclic systems .

Antiproliferative Activity

  • Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells . While the target compound’s activity is unstudied, its dihydroindenyl scaffold may confer distinct pharmacokinetic profiles, such as reduced off-target effects compared to planar aromatic systems.

Enzyme Inhibition

  • β-Lactamases and PBPs: Triazole-substituted boronic acids () inhibit β-lactamases with improved MICs, while meta-substituted aryl boronic acids inhibit penicillin-binding proteins (PBPs) like R39 and PBP1b . The methoxyimino group’s electron-withdrawing nature could modulate binding to serine residues in these enzymes.
  • Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib analogs) are antagonized by EGCG, highlighting the importance of the boronic acid moiety in target engagement .

Application-Oriented Comparison

Glycoproteomics

  • Boronic acid-functionalized dendrimers enrich low-abundance glycopeptides, suggesting that the target compound’s rigid scaffold might improve selectivity for O-glycopeptides .

Data Tables

Table 1: Structural and Functional Analogs of the Target Compound

Compound Name Core Structure Key Substituent Biological Activity Reference ID
Phenanthren-9-yl boronic acid Phenanthrene None Antiproliferative (4T1 cells)
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene 6-Hydroxyl Antiproliferative (4T1 cells)
FA-2779 [(1-Oxo-2,3-dihydroinden-5-yl)boronic acid] Dihydroindene 1-Oxo Not reported
1-Amido-2-triazolylethaneboronic acid Ethane linker Triazole β-Lactamase inhibition

Table 2: Substituent Effects on Enzyme Inhibition

Substituent Position Enzyme Target IC₅₀/Residual Activity Reference ID
Meta (aryl) R39 20–30 µM
Ortho (aryl) R39 Poor inhibition
Triazole (ethane) β-Lactamases Improved MICs

Biological Activity

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, it showed significant antibacterial activity against Escherichia coli at a concentration of 6.50 mg/mL .
  • Antioxidant Properties : In vitro studies have indicated that this compound possesses strong antioxidant capabilities. It exhibited an IC50 value of 0.14 ± 0.01 µg/mL in DPPH free radical scavenging assays, indicating its potential as a natural antioxidant .
  • Cytotoxicity : The compound was tested on cancerous cell lines, revealing a high cytotoxic effect with an IC50 of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . This suggests that it may have potential applications in cancer therapy.
  • Enzyme Inhibition : The compound also acts as an enzyme inhibitor, showing moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL) . Additionally, it demonstrated antiurease (IC50: 1.10 ± 0.06 µg/mL) and antithyrosinase (IC50: 11.52 ± 0.46 µg/mL) activities.

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties are likely attributed to its ability to scavenge free radicals and reduce oxidative stress within cells.
  • Enzyme Interaction : Its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase suggest that it may interact with the active sites of these enzymes, altering their activity and potentially leading to therapeutic effects in neurodegenerative conditions.

Case Studies

Several studies have explored the biological activities of boronic acids similar to this compound:

  • A study highlighted the role of boronic acids in enhancing the delivery of RNase A into cells by binding to surface glycans, significantly increasing cytotoxicity against RNA . This approach underscores the potential for boronic acids in targeted drug delivery systems.
  • Another investigation focused on the interaction between boronic acids and insulin, revealing promising results for developing insulin delivery systems that respond to glucose levels . Such findings could pave the way for innovative diabetes treatments.

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other known boronic acid derivatives:

Compound Antibacterial Activity Antioxidant Activity (IC50) Cytotoxicity (MCF-7 IC50) Enzyme Inhibition
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]BAEffective0.14 µg/mL18.76 µg/mLModerate to high
Boronic Acid AModerate0.20 µg/mL25.00 µg/mLLow
Boronic Acid BEffective0.05 µg/mL15.00 µg/mLHigh

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